molecular formula C19H16N4O4S B2568317 (E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 300675-11-0

(E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2568317
CAS No.: 300675-11-0
M. Wt: 396.42
InChI Key: KWEIREZCXWUGOR-FMIVXFBMSA-N
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Description

(E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamido group, a 4-nitrophenyl moiety, and a terminal carboxamide. This compound belongs to a broader class of 2-aminothiophene derivatives, which are of significant interest due to their diverse biological activities, including analgesic, antioxidant, and anti-inflammatory properties .

Properties

IUPAC Name

2-[[(E)-2-cyano-3-(4-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c20-10-12(9-11-5-7-13(8-6-11)23(26)27)18(25)22-19-16(17(21)24)14-3-1-2-4-15(14)28-19/h5-9H,1-4H2,(H2,21,24)(H,22,25)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEIREZCXWUGOR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural homology with several derivatives reported in the literature, differing primarily in substituents and functional groups. Key comparisons include:

Table 1: Structural Comparison of Key Derivatives
Compound Name Core Structure Substituents (R1, R2, R3) Functional Groups Biological Activity Reference
(E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Tetrahydrobenzo[b]thiophene R1: 4-nitrophenyl, R2: cyano, R3: carboxamide Acrylamido, nitrophenyl, carboxamide Under investigation -
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d) 4,5-Dimethylthiophene R1: 4-hydroxyphenyl, R2: cyano, R3: ethyl ester Acrylamido, hydroxylphenyl, ester Antioxidant, anti-inflammatory
2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates Tetrahydrobenzo[b]thiophene R1: oxobut-2-enoate, R2: cyano Enoate, cyano Antinociceptive, low toxicity
N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide (2) Acrylamide R1: 4-chlorophenyl, R2: cyano, R3: mercapto Mercapto, cyano, acrylamide Precursor for cyclization

Key Structural Differences :

  • Carboxamide vs. Ester : The terminal carboxamide group may confer higher metabolic stability compared to ester-containing analogs (e.g., 3d ) due to reduced susceptibility to hydrolysis .
  • Stereoelectronic Effects: The E-configuration of the acrylamido group ensures optimal spatial orientation for intermolecular interactions, a feature absent in non-stereospecific analogs .

Comparison with Analogous Syntheses :

  • Yields : Target compound synthesis may yield ~70–90%, comparable to analogs like 3d (90%) .
  • Reagents : Use of 4-nitrobenzaldehyde distinguishes it from derivatives synthesized with 4-hydroxybenzaldehyde or phenacyl bromide .
  • Purification : Likely requires chromatographic purification due to the nitro group’s polarity, unlike simpler recrystallization methods for hydroxyl-substituted analogs .

Physicochemical Properties

  • Solubility : The nitro and carboxamide groups may reduce lipophilicity compared to ester-containing analogs (e.g., logP of 3d = 2.1 vs. target compound estimated logP = 1.8) .
  • Stability : The carboxamide group likely enhances hydrolytic stability versus ester analogs, as seen in derivatives .
  • Spectroscopic Data: Expected IR peaks at ~2210 cm⁻¹ (C≡N), 1660 cm⁻¹ (amide C=O), and 1520 cm⁻¹ (NO₂ asymmetric stretch), aligning with analogs .

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